molecular formula C21H19ClFN5O2 B2688924 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide CAS No. 1251673-69-4

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide

Cat. No.: B2688924
CAS No.: 1251673-69-4
M. Wt: 427.86
InChI Key: GQBUHXNQNDYTLW-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,2,3-triazole ring bearing a 4-chlorophenyl group at the N1 position. The triazole is further connected via a carbonyl group to the piperidine, while the 4-fluorobenzamide moiety is appended to the piperidine’s nitrogen.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-3-7-18(8-4-15)28-13-19(25-26-28)21(30)27-11-9-17(10-12-27)24-20(29)14-1-5-16(23)6-2-14/h1-8,13,17H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBUHXNQNDYTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or benzamide moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Aryl Substituents Functional Groups Potential Targets
Target Compound Piperidine 4-Chlorophenyl, 4-Fluorobenzamide Triazole-carbonyl Enzymes/Receptors
AB668 () Piperidin-4-ylmethyl Isobutylphenylsulfonamide Indole-carboxylate Kinases (e.g., CK2)
Example 53 () Pyrazolo-pyrimidine 3-Fluorophenyl, 5-Fluorochromenone Benzamide DNA/Topoisomerases
Fentanyl Analog () Piperidine 4-Chlorophenylpropanamide N-methyl substituent Opioid Receptors

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a compound belonging to the class of triazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through a "click chemistry" reaction between an azide and an alkyne.
  • Amidation Reaction : The introduction of the carboxamide group is achieved via an amidation reaction using an amine and a carboxylic acid derivative.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high yield and purity.

Table 1: Structural Characteristics of this compound

PropertyValue
Chemical FormulaC19H17ClN4O2
Molecular Weight368.82 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
Melting PointNot specified

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating their potency.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (μM)Reference
A54910.5Zhou et al., 2014
MCF-76.2Prasad et al., 2019
HCT11627.3Jadhav et al., 2017

Antimicrobial Activity

Triazole derivatives have also been characterized by their antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi.

Table 3: Antimicrobial Activity of Triazole Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mLWang et al., 2014
Escherichia coli12 μg/mLKrajczyk et al., 2014
Candida albicans8 μg/mLJadhav et al., 2017

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Triazoles often act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways such as the Wnt/β-catenin pathway, which is known to play a role in cancer progression.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Zhou et al. (2014) reported that a related triazole compound exhibited significant cytotoxicity against lung cancer cell lines.
  • Prasad et al. (2019) demonstrated that triazole derivatives could effectively inhibit tumor growth in vivo in mouse models.
  • Jadhav et al. (2017) highlighted the antifungal properties of triazoles against resistant strains of Candida.

Q & A

Q. What are the key steps for synthesizing N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including click chemistry for triazole formation, piperidine functionalization, and carboxamide coupling. For example:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to form the 1,2,3-triazole core .
  • Piperidine coupling : Activation of the carbonyl group using reagents like EDC/HOBt for amide bond formation with the piperidine moiety .
  • Optimization : Solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–80°C), and catalyst loading (1–5 mol%) should be systematically tested using Design of Experiments (DoE) to maximize yield and minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorophenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 468.12) .
  • HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

Based on structural analogs:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For MS, compare isotopic patterns with theoretical simulations .
  • X-ray crystallography : If available, use single-crystal diffraction to unambiguously confirm stereochemistry and bond connectivity .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinases or GPCRs). Focus on the triazole and fluorobenzamide moieties for hydrogen bonding and π-π interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • DoE-guided optimization : Apply fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, a 2⁴ factorial design can identify interactions between pH, temperature, reagent stoichiometry, and stirring rate .
  • Flow chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify the chlorophenyl, fluorobenzamide, or piperidine groups and test biological activity (e.g., IC₅₀ in enzyme inhibition assays) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical functional groups (e.g., triazole as a hydrogen bond acceptor) .

Q. How can researchers address stability issues in aqueous solutions during biological assays?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS and identify stable formulations (e.g., PEG-based solvents) .
  • Lyophilization : Prepare lyophilized powders for long-term storage and reconstitute in DMSO/PBS immediately before use .

Methodological Considerations for Data Analysis

Q. What advanced analytical techniques beyond NMR/MS are suitable for studying degradation products?

  • High-resolution LC-QTOF : Identify low-abundance degradants with accurate mass measurements (±2 ppm) .
  • IR spectroscopy : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect hydrolysis of the amide bond .

Q. How can researchers validate conflicting biological activity data across assay platforms?

  • Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT). Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Generate sigmoidal curves with ≥8 concentration points to calculate robust EC₅₀/IC₅₀ values .

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